

[Ala17]-MCH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: [Ala17]-MCH

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An In-Depth Examination of a Selective Melanin-Concentrating Hormone Receptor 1 Agonist

This technical guide provides a comprehensive overview of **[Ala17]-MCH**, a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). **[Ala17]-MCH** serves as a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), making it a valuable tool for researchers studying the MCH system's role in various physiological processes, including energy homeostasis, appetite regulation, and neurological functions. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's biochemical properties, experimental applications, and underlying signaling mechanisms.

Core Compound Characteristics

[Ala17]-MCH is a 19-amino acid cyclic peptide with the sequence DFDMLRCMLGRVYRPCAQV and a disulfide bridge between cysteine residues at positions 7 and 16. The key modification in this analog is the substitution of the native glutamine at position 17 with an alanine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **[Ala17]-MCH**, providing a comparative overview of its binding affinity and functional potency at MCH receptors.

Parameter	Receptor	Value	Reference
Ki (Inhibition Constant)	MCHR1	0.16 nM	[1] [2]
MCHR2	34 nM	[1] [2]	
Kd (Dissociation Constant)	MCHR1	0.37 nM ([Eu ³⁺] chelate-labeled)	[1] [2]
MCHR2	Little demonstrable binding	[1] [2]	
EC50 (Half-maximal Effective Concentration)	MCHR1	17 nM	
MCHR2	54 nM		

Table 1: Binding Affinity and Potency of **[Ala17]-MCH**

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **[Ala17]-MCH**. These protocols are foundational and may require optimization based on specific cell lines, equipment, and experimental goals.

Solid-Phase Peptide Synthesis of MCH Analogs

The synthesis of **[Ala17]-MCH** can be achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HATU)

- Base (e.g., DIPEA, NMM)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/H₂O/DODT)
- Solvents (DMF, DCM)
- Purification system (e.g., preparative HPLC)

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
- Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Val-OH) to the resin using a coupling agent and a base.
- Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
- Cyclization (Disulfide Bridge Formation): After assembly of the linear peptide, selectively deprotect the cysteine side chains and induce disulfide bond formation using an oxidizing agent (e.g., iodine, air oxidation).
- Cleavage and Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail.
- Purification: Purify the crude peptide by reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of **[Ala17]-MCH** for MCHR1.

Materials:

- Cell membranes from CHO or HEK293 cells stably expressing human MCHR1.
- Radioligand (e.g., ^{125}I -[Phe¹³, Tyr¹⁹]-MCH)
- **[Ala17]-MCH** (unlabeled competitor)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
- Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
- 96-well plates
- Scintillation counter

Protocol:

- Membrane Preparation: Prepare cell membranes from MCHR1-expressing cells by homogenization and centrifugation.
- Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of **[Ala17]-MCH**.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Counting: Measure the radioactivity retained on the filters using a scintillation counter.

- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC_{50} and subsequently the K_i value.

Functional Assay: cAMP Measurement

This protocol outlines a method to measure the effect of **[Ala17]-MCH** on intracellular cyclic AMP (cAMP) levels in MCHR1-expressing cells, reflecting the activation of the G_i signaling pathway.

Materials:

- CHO or HEK293 cells stably expressing human MCHR1.
- **[Ala17]-MCH**
- Forskolin (adenylyl cyclase activator)
- cAMP assay kit (e.g., TR-FRET, ELISA, or bioluminescent reporter-based)
- Cell culture medium
- Assay buffer

Protocol:

- **Cell Seeding:** Seed MCHR1-expressing cells in a 96-well plate and grow to confluency.
- **Pre-treatment:** Pre-incubate the cells with **[Ala17]-MCH** at various concentrations for a specified time.
- **Stimulation:** Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- **Lysis and Detection:** Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

- Data Analysis: Plot the cAMP concentration against the logarithm of the **[Ala17]-MCH** concentration to determine the EC_{50} for the inhibition of forskolin-stimulated cAMP production.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes how to measure changes in intracellular calcium concentration in response to **[Ala17]-MCH**, indicating the activation of the Gq signaling pathway.

Materials:

- HEK293 or CHO cells stably expressing human MCHR1.
- **[Ala17]-MCH**
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Fluorescence plate reader with an injection system.

Protocol:

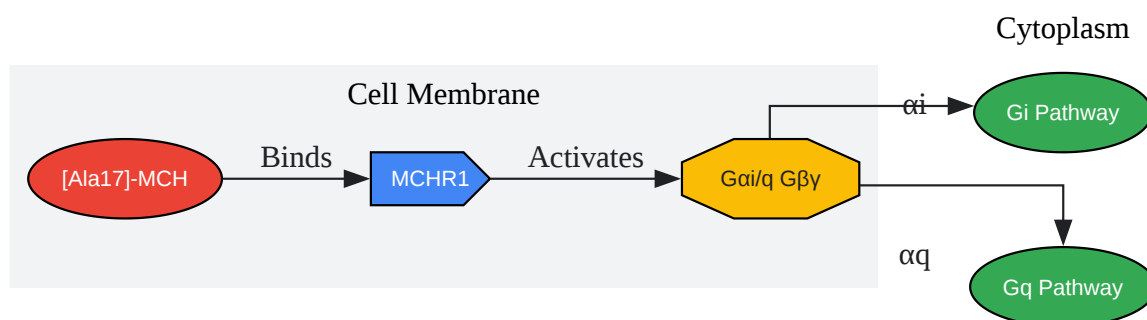
- Cell Seeding: Seed MCHR1-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
- Baseline Measurement: Measure the baseline fluorescence of each well.
- Compound Addition: Inject **[Ala17]-MCH** at various concentrations into the wells and immediately begin kinetic fluorescence measurements.
- Data Analysis: Determine the peak fluorescence response for each concentration of **[Ala17]-MCH** and plot the response against the logarithm of the concentration to calculate the EC_{50} for calcium mobilization.

Signaling Pathways and Visualizations

[Ala17]-MCH, by activating MCHR1, initiates a cascade of intracellular signaling events primarily through the G-protein subtypes Gi and Gq.

MCHR1 Signaling Overview

The binding of [Ala17]-MCH to MCHR1 leads to the dissociation of the heterotrimeric G-protein into its α and $\beta\gamma$ subunits, which then modulate the activity of downstream effector proteins.

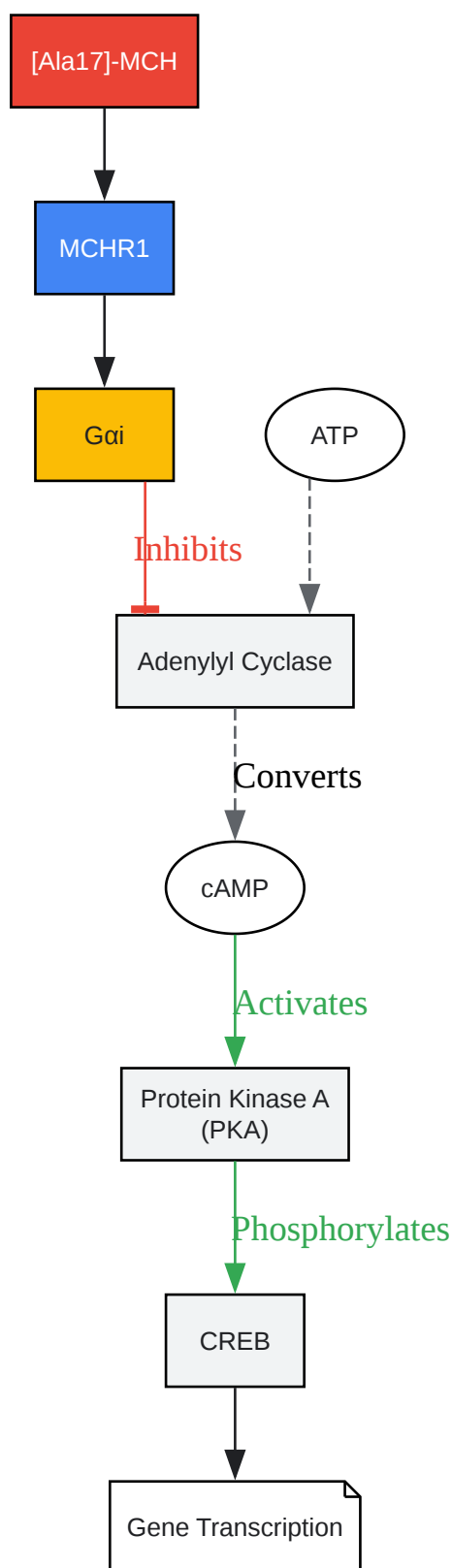


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Caption: Overview of MCHR1 activation by [Ala17]-MCH.

Gi-Mediated Signaling Pathway

The Gi pathway is primarily inhibitory, leading to a decrease in intracellular cAMP levels.

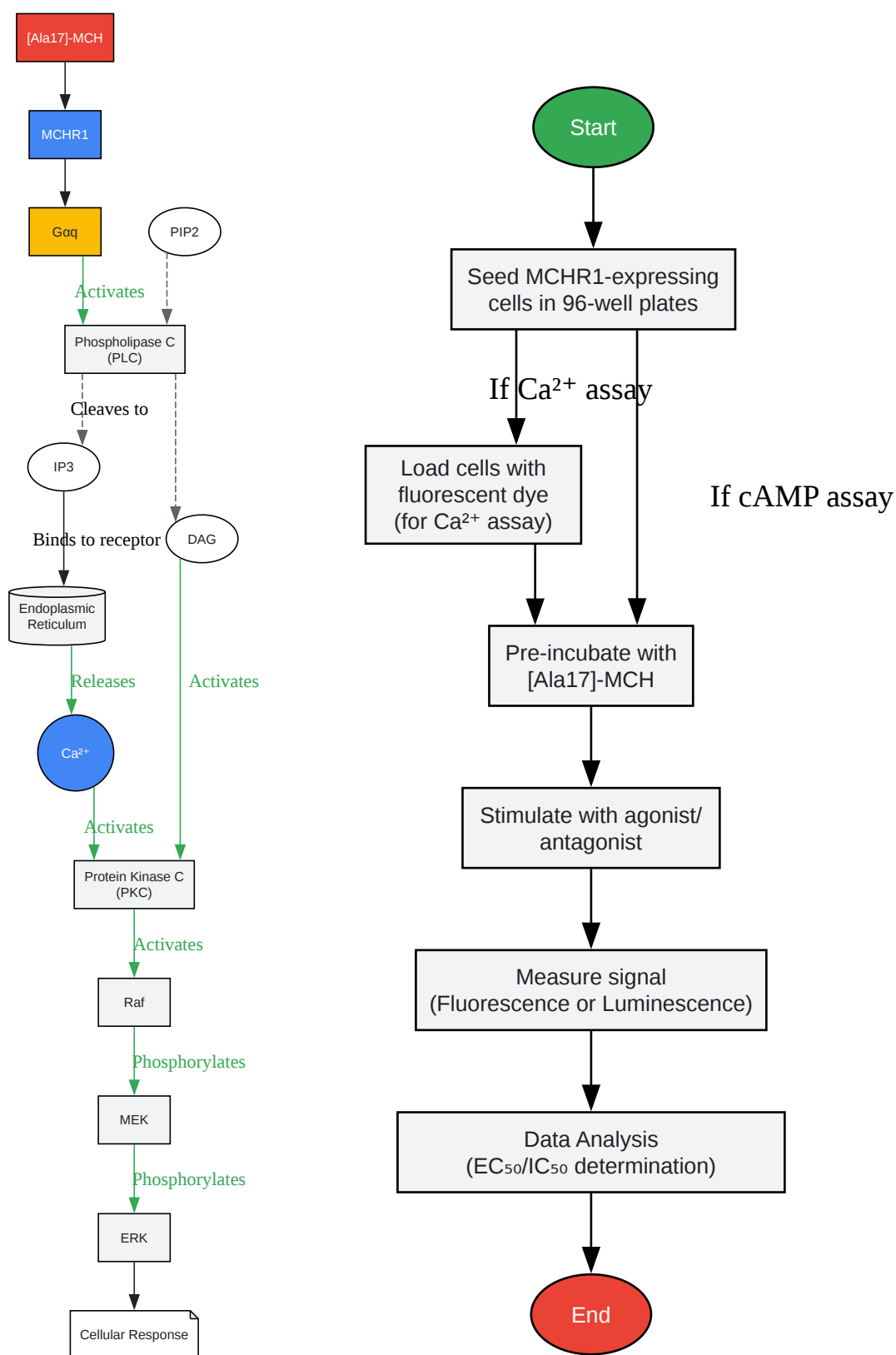


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Caption: Gi-mediated signaling pathway of MCHR1.

Gq-Mediated Signaling Pathway

The Gq pathway stimulates intracellular calcium release and activates the MAPK/ERK cascade.



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